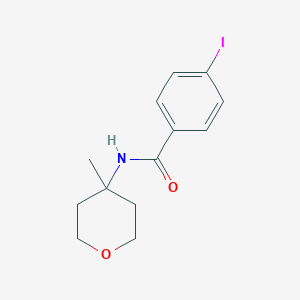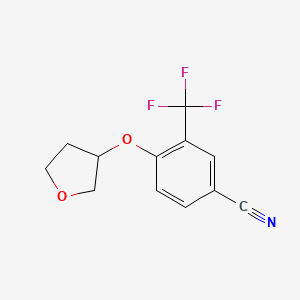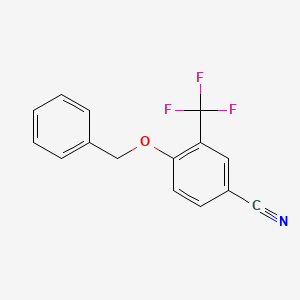
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position of the benzene ring, a methyltetrahydro-2H-pyran group attached to the nitrogen atom, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
Iodination of Benzene Ring:
Formation of Benzamide: The benzamide moiety can be synthesized by reacting the iodinated benzene derivative with an appropriate amine under conditions that favor amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Methyltetrahydro-2H-pyran Group: The methyltetrahydro-2H-pyran group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the benzamide attacks an electrophilic carbon center of the methyltetrahydro-2H-pyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The iodine atom in the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzamide derivatives with different substituents replacing the iodine atom.
科学研究应用
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)aniline: Similar structure but with an aniline moiety instead of a benzamide.
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)phenol: Similar structure but with a phenol moiety instead of a benzamide.
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a benzamide.
Uniqueness
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of the benzamide moiety, which imparts specific chemical and biological properties. The combination of the iodine atom, methyltetrahydro-2H-pyran group, and benzamide structure makes it distinct from other similar compounds, potentially leading to unique reactivity and applications.
属性
IUPAC Name |
4-iodo-N-(4-methyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(6-8-17-9-7-13)15-12(16)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRPLAORZYYQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974028.png)
![2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974036.png)
![4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974042.png)
